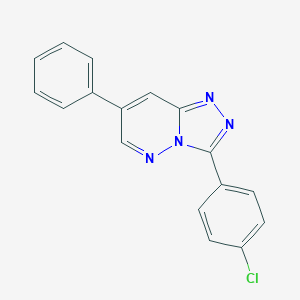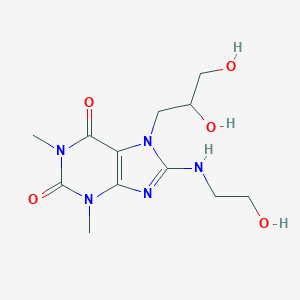
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline, also known as DPHEAT, is a synthetic derivative of theophylline. It is a xanthine derivative that has been extensively studied for its potential use in various scientific research applications. DPHEAT is a highly soluble compound that can be easily synthesized in the laboratory.
科学研究应用
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline exerts its effects by inhibiting the activity of phosphodiesterase enzymes. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Increased levels of cAMP and cGMP lead to the activation of protein kinase A and protein kinase G, respectively. These protein kinases then activate various signaling pathways that result in the observed physiological effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
生化和生理效应
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).
实验室实验的优点和局限性
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has several advantages for use in lab experiments. It is a highly soluble compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential use in various scientific research applications. However, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has some limitations for use in lab experiments. It is a synthetic derivative of theophylline, which may limit its applicability in certain biological systems. Additionally, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has not been extensively studied for its potential side effects in vivo.
未来方向
There are several future directions for the study of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline. One potential direction is the further investigation of its neuroprotective effects. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to increase the expression of BDNF, which is known to play a role in neuronal survival and differentiation. Further studies could investigate the potential use of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the potential side effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in vivo. While 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied in vitro, its potential side effects in vivo are not well understood. Further studies could investigate the potential toxicity of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in animal models.
合成方法
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline can be synthesized by reacting theophylline with 2,3-dihydroxypropylamine and ethylene oxide. The reaction takes place in anhydrous ethanol at 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
属性
CAS 编号 |
111038-27-8 |
|---|---|
产品名称 |
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline |
分子式 |
C12H19N5O5 |
分子量 |
313.31 g/mol |
IUPAC 名称 |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O5/c1-15-9-8(10(21)16(2)12(15)22)17(5-7(20)6-19)11(14-9)13-3-4-18/h7,18-20H,3-6H2,1-2H3,(H,13,14) |
InChI 键 |
JUIRIWGSBLYPRL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
同义词 |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethyl-purine-2, 6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



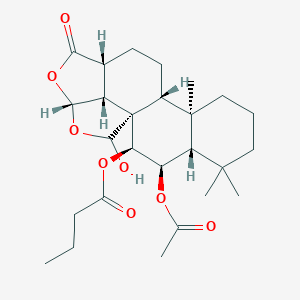
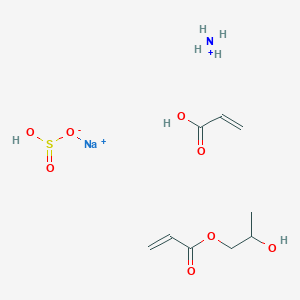
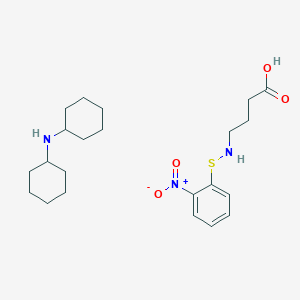
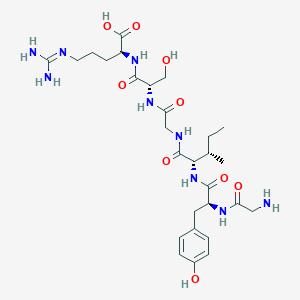
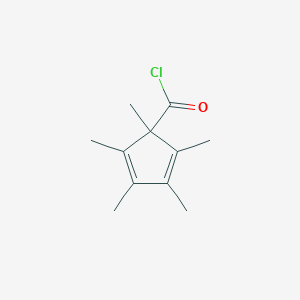
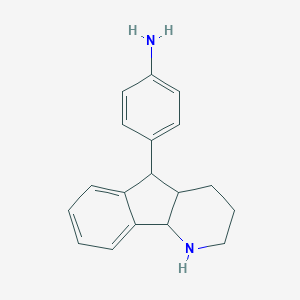
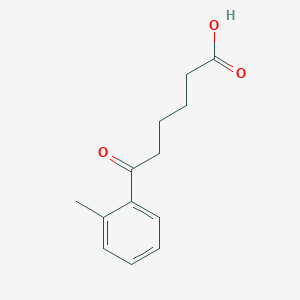
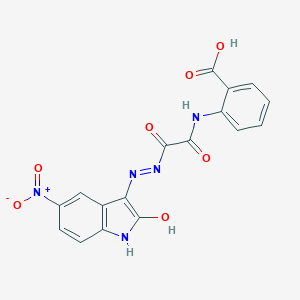
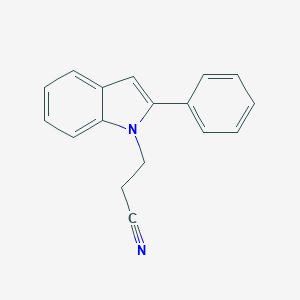
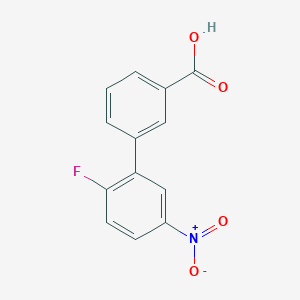
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
